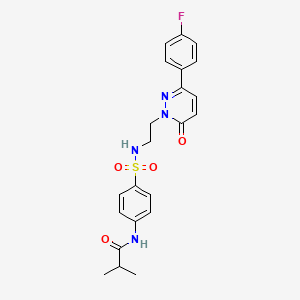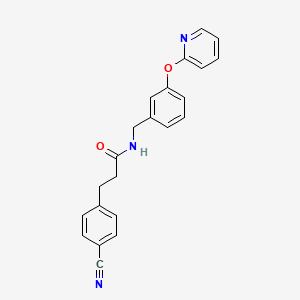
3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a chemical compound that belongs to the class of amides. It has been studied extensively due to its potential applications in scientific research. In
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Research into the synthesis and properties of compounds structurally related to 3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has explored various synthetic routes and chemical behaviors. For instance, the palladium-promoted oxidative coupling has been a pivotal method in creating hydroxy-substituted benzo[b]carbazoloquinone cyanamides, highlighting the utility of pyridine hydrochloride for chemoselective cleavage in the presence of N-cyano groups (Knölker & O'sullivan, 1994). Additionally, the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine via condensation demonstrates the reactivity and versatility of related compounds (Harutyunyan et al., 2015).
Electrochemical Behavior
The electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines, which share functional group similarities, has been investigated, revealing complex reduction and oxidation pathways that lead to various cyclic and acyclic products depending on the reaction conditions (David et al., 1995).
Antiviral Activities
Compounds with structural motifs similar to this compound have been synthesized and tested for their antiviral activities. For example, derivatives of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one have shown promising activity against the H5N1 virus, indicating the potential for related compounds in antiviral research (Flefel et al., 2014).
Luminescent Properties
The study of benzothiazole derivatives, which are structurally related, has shown that such compounds can exhibit diverse luminescent properties. These findings suggest potential applications in the development of white-light-emitting devices, thereby indicating a possible research avenue for compounds like this compound in material science (Lu et al., 2017).
Propiedades
IUPAC Name |
3-(4-cyanophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c23-15-18-9-7-17(8-10-18)11-12-21(26)25-16-19-4-3-5-20(14-19)27-22-6-1-2-13-24-22/h1-10,13-14H,11-12,16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWOYBBYYFBLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2755143.png)
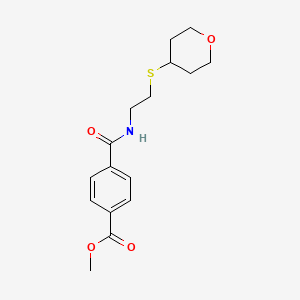
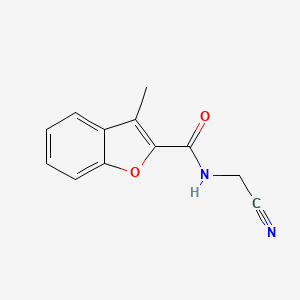
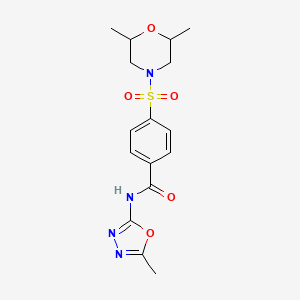

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2755153.png)
![4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B2755154.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-butoxyphenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2755155.png)
![2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2755156.png)
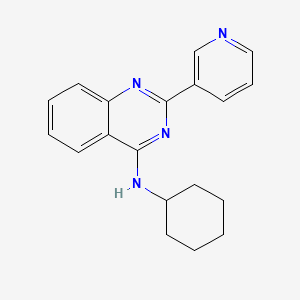
![3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755159.png)
![1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione](/img/structure/B2755160.png)
